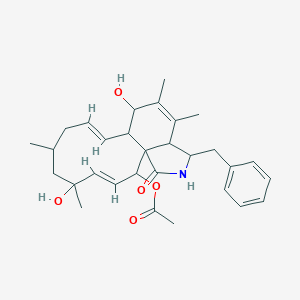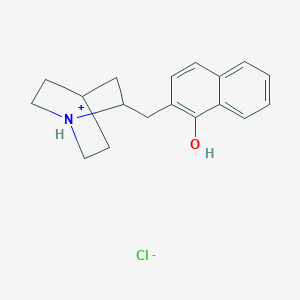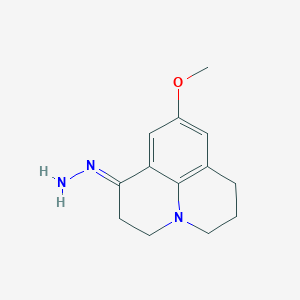
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes and signaling pathways. It has also been suggested that the compound may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, the compound has been shown to have a neuroprotective effect in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. Another advantage is that it exhibits significant anti-inflammatory and anti-tumor properties, making it a promising compound for further study. However, one limitation is that the mechanism of action of the compound is not fully understood, making it difficult to optimize its use. Another limitation is that the compound has not yet been studied extensively in human clinical trials, making it difficult to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for further research on 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone. One direction is to further study the mechanism of action of the compound, in order to optimize its use as a therapeutic agent. Another direction is to study the compound in human clinical trials, in order to determine its potential as a treatment for various diseases. Additionally, future research could focus on synthesizing derivatives of the compound, in order to improve its efficacy and reduce its toxicity. Finally, further research could focus on studying the compound's potential as an anti-viral and anti-bacterial agent.
Synthesemethoden
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone is synthesized through a specific method that involves the reaction of 2,3,6,7-tetrahydro-9-methoxy-1H-benzo[ij]quinolizin-1-one with hydrazine hydrate. The reaction takes place in ethanol and requires reflux for several hours. The resulting product is then purified through recrystallization using a suitable solvent. This method has been optimized to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone has been studied extensively for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential as an anti-viral and anti-bacterial agent. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
101077-34-3 |
|---|---|
Produktname |
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone |
Molekularformel |
C43H67N9O13 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydrazine |
InChI |
InChI=1S/C13H17N3O/c1-17-10-7-9-3-2-5-16-6-4-12(15-14)11(8-10)13(9)16/h7-8H,2-6,14H2,1H3/b15-12+ |
InChI-Schlüssel |
CJVBLSITOSCWPE-NTCAYCPXSA-N |
Isomerische SMILES |
COC1=CC2=C3C(=C1)/C(=N/N)/CCN3CCC2 |
SMILES |
COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2 |
Kanonische SMILES |
COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



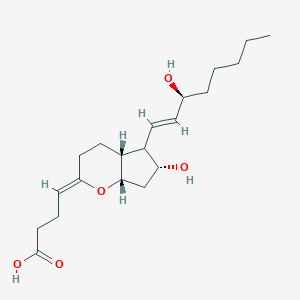
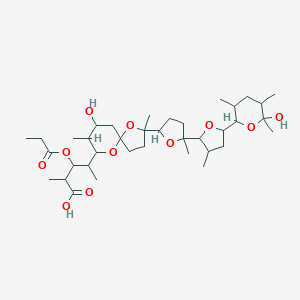
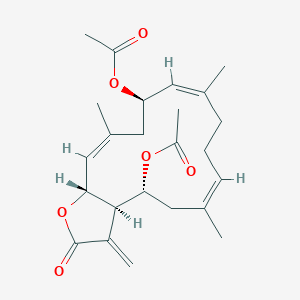
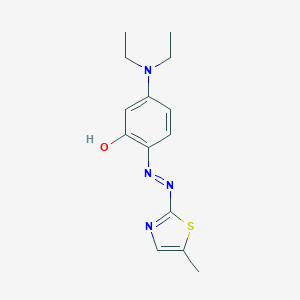
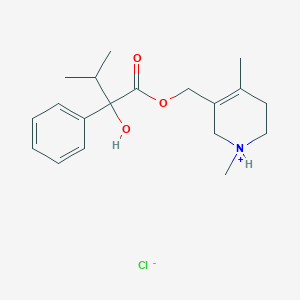

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)


![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
